molecular formula C17H20Cl2N2S B583478 Chlorpromazine-13C,d3 Hydrochloride CAS No. 1329612-87-4

Chlorpromazine-13C,d3 Hydrochloride

Cat. No. B583478
M. Wt: 359.332
InChI Key: FBSMERQALIEGJT-SPZGMPHYSA-N
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Description

Chlorpromazine-13C,d3 Hydrochloride is a variant of Chlorpromazine, a phenothiazine antipsychotic used to treat various conditions such as nausea, vomiting, preoperative anxiety, schizophrenia, bipolar disorder, and severe behavioral problems in children . It is a dimethylamine derivative of phenothiazine .


Molecular Structure Analysis

The molecular formula of Chlorpromazine is C17H19ClN2S . The structure includes a phenothiazine ring, which is thought to contribute to its antipsychotic properties .


Chemical Reactions Analysis

Chlorpromazine is extensively metabolized in the liver by demethylation (followed by glucuronide conjugation) and amine oxidation to active and inactive metabolites .


Physical And Chemical Properties Analysis

Chlorpromazine is a white or creamy white crystalline powder . Its melting point is 193-195°C . The molecular weight of Chlorpromazine is 355.3251 .

Scientific Research Applications

2. Molecular Dynamics and Structure Analysis Sakamoto et al. (1996) utilized 13C NMR to study the molecular dynamics and structure of chlorpromazine hydrochloride in solution, indicating the compound's utility in understanding the relationship between molecular structure and biological activity (Sakamoto et al., 1996).

3. Interaction with Lecithin Vesicles Kitamura et al. (1979) investigated the interaction of chlorpromazine-HCl with lecithin vesicles using carbon-13 nuclear magnetic resonance spectroscopy. This study provides insights into the compound's behavior in biological membranes, essential for drug delivery and pharmacokinetics research (Kitamura et al., 1979).

4. Analytical Reagent Applications Chlorpromazine hydrochloride has been proposed as an analytical reagent for spot tests of various inorganic ions, as discussed by Kum‐Tatt (1962). This application demonstrates its versatility in analytical chemistry, particularly in the detection of metals (Kum‐Tatt, 1962).

5. Interaction with Copolymers Azum et al. (2018) explored the micellization behavior of chlorpromazine hydrochloride with Pluronic F-127, providing valuable information on drug-copolymer interactions which is crucial for pharmaceutical formulations (Azum et al., 2018).

6. Redox Indicator in Vanadametry Chlorpromazine hydrochloride has been used as a redox indicator in vanadametric titrations, as shown by Gowda and Shakunthala (1966). Its role as an indicator highlights its potential in analytical methodologies for quantitative analysis (Gowda & Shakunthala, 1966).

7. Application in Quantification of Antioxidants Nagaraja et al. (2014) described a method to determine the antioxidant activity of food and medicinal plants using the oxidation of chlorpromazine hydrochloride by chromium(VI). This application signifies the compound's utility in food and medicinal plant research (Nagaraja et al., 2014).

Safety And Hazards

While Chlorpromazine is widely used, it has several known adverse effects. It is sedating and can cause acute movement disorders, Parkinsonism, and low blood pressure with dizziness and dry mouth . It’s important to use this medication under the supervision of a healthcare provider .

properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSMERQALIEGJT-SPZGMPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorpromazine-13C,d3 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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